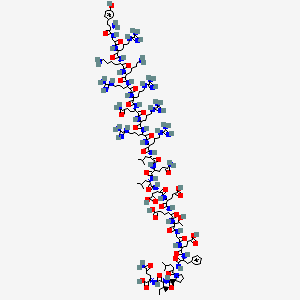
TAT 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nrf2 activator; inhibits Nrf2/Keap1 interaction. Induces upregulation of Nrf2 pathway downstream gene expression including heme-oxygenase 1. Suppresses LPS-induced TNF-α expression in THP-1 cells.
科学的研究の応用
HIV 研究
TAT 14は、ヒト免疫不全ウイルス1型(HIV 1)のライフサイクルにおいて重要な役割を果たしており、主にウイルス潜伏の維持に関与しています . ウイルスがコードする転写活性化因子Tatは、HIV転写の主要な調節因子です . Tatは、細胞の正の転写伸長因子b(P-TEFb)との相互作用を通じてウイルス転写を活性化します . この相互作用は、新規の抗HIV療法の標的となる可能性があります .
RNA イメージング
This compoundは、CRISPR-CasとTatペプチドと蛍光RNAアプタマー(TRAP-tag)を組み合わせた、効率的なRNAイメージング戦略で使用されてきました . この戦略は、細胞内の内因性RNAを高精度かつ効率的に可視化することができます . CRISPR-TRAP-tagのモジュール設計により、sgRNA、RNAヘアピン結合タンパク質、アプタマーを置換して、イメージング品質と生細胞親和性を最適化することができます .
免疫システム研究
細胞外Tatは、ウイルスライフサイクルと、自然免疫および獲得免疫系の細胞の両方で役割を果たしています . これは、残存するHIV発現と複製を阻止するためにTatを標的とすることの重要性を示す疫学および実験的証拠を提供しています .
抗HIV療法
TatがP-TEFbとの相互作用を通じてウイルス転写を活性化する分子メカニズムは、HIV複製に対する新規治療戦略を開発するために研究されています
作用機序
Target of Action
The primary target of TAT 14, also known as the HIV-1 Tat protein, is the TAR RNA element that forms at the 5’ end of viral transcripts . This protein is one of the first HIV proteins to be expressed after infection occurs and is absolutely required for the initiation of the HIV genome transcription .
Mode of Action
This compound interacts with its targets by binding to the TAR RNA element along with Cyclin T1 and CDK9 . This interaction orchestrates the assembly of the Super Elongation Complex consisting of ENL/AF9/ELL2/AFF4 . The recruitment of the host positive transcription elongation factor b (p-TEFb) to the RNA hairpin formed at the 5’-end of nascent viral RNAs (TAR) is driven by this compound .
Biochemical Pathways
The this compound pathway is known for its ability to move pre-folded and co-factor-containing proteins across membranes . This pathway is composed of two components, TatA and TatC, which are often complemented with additional TatA-like proteins .
Pharmacokinetics
It is known that this compound peptides can hardly penetrate through the membrane at low peptide concentrations; after the concentration increases to a threshold value, they can cross the membrane through an induced nanopore due to the transmembrane electrostatic potential difference .
Result of Action
The result of this compound’s action is the activation of HIV-1 transcription. It has been linked to progressive neuronal deregulation leading to the development of HIV-Associated Neurocognitive Disorders (HAND) and accelerating brain aging .
Action Environment
The action environment of this compound is primarily within the cells that can support productive viral replication, such as astrocytes and microglia . This compound protein can be released from infected cells to affect hiv non-permissive cells such as neurons . The efficiency of this compound’s action can be influenced by various environmental factors, including the concentration of the peptides .
生化学分析
Biochemical Properties
TAT 14 interacts with the Nrf2 binding site on Kelch-like ECH-associated protein 1 (Keap1), a protein that normally inhibits Nrf2 . By competitively disrupting the Nrf2-Keap1 interaction, this compound stabilizes cytosolic Nrf2, promoting its nuclear translocation and binding to the antioxidant response element (ARE) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by increasing the level of Nrf2 protein, which in turn upregulates the expression of various cytoprotective and detoxifying genes . This can have a profound impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nrf2 binding site on Keap1, which disrupts the interaction between Nrf2 and Keap1 . This disruption stabilizes Nrf2 in the cytosol and promotes its translocation to the nucleus, where it binds to the ARE and upregulates the expression of various cytoprotective and detoxifying genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. While specific temporal effects of this compound have not been reported, it is known that the peptide can be efficiently transduced into the brain via intravenous injection
Metabolic Pathways
This compound is involved in the Nrf2-Keap1-ARE pathway . By disrupting the interaction between Nrf2 and Keap1, this compound influences the metabolic flux of this pathway and can potentially affect metabolite levels. Specific enzymes or cofactors that this compound interacts with have not been reported.
Transport and Distribution
This compound is transported into cells via its TAT sequence, which allows it to cross the cell membrane . Once inside the cell, this compound can disrupt the Nrf2-Keap1 interaction, leading to the stabilization and nuclear translocation of Nrf2 . The specific distribution of this compound within cells and tissues has not been reported.
Subcellular Localization
Given its role in disrupting the Nrf2-Keap1 interaction and promoting the nuclear translocation of Nrf2, it is likely that this compound is localized in both the cytosol and the nucleus
特性
IUPAC Name |
(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H230N48O39/c1-10-72(8)107(129(221)177-91(131(223)224)42-48-100(143)190)183-127(219)97-35-24-60-185(97)130(222)96(63-71(6)7)182-125(217)94(65-74-25-12-11-13-26-74)180-118(210)86(43-49-103(193)194)165-102(192)68-163-128(220)108(73(9)186)184-122(214)90(45-51-105(197)198)174-120(212)89(44-50-104(195)196)176-126(218)95(66-106(199)200)181-124(216)93(62-70(4)5)179-121(213)88(41-47-99(142)189)175-123(215)92(61-69(2)3)178-117(209)85(34-23-59-161-137(154)155)171-114(206)82(31-20-56-158-134(148)149)169-115(207)83(32-21-57-159-135(150)151)172-119(211)87(40-46-98(141)188)173-116(208)84(33-22-58-160-136(152)153)170-113(205)81(30-19-55-157-133(146)147)168-112(204)80(28-15-17-53-139)167-111(203)79(27-14-16-52-138)166-110(202)78(29-18-54-156-132(144)145)164-101(191)67-162-109(201)77(140)64-75-36-38-76(187)39-37-75/h11-13,25-26,36-39,69-73,77-97,107-108,186-187H,10,14-24,27-35,40-68,138-140H2,1-9H3,(H2,141,188)(H2,142,189)(H2,143,190)(H,162,201)(H,163,220)(H,164,191)(H,165,192)(H,166,202)(H,167,203)(H,168,204)(H,169,207)(H,170,205)(H,171,206)(H,172,211)(H,173,208)(H,174,212)(H,175,215)(H,176,218)(H,177,221)(H,178,209)(H,179,213)(H,180,210)(H,181,216)(H,182,217)(H,183,219)(H,184,214)(H,193,194)(H,195,196)(H,197,198)(H,199,200)(H,223,224)(H4,144,145,156)(H4,146,147,157)(H4,148,149,158)(H4,150,151,159)(H4,152,153,160)(H4,154,155,161)/t72-,73+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,107-,108-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFQPSCRGQGZEP-YBKRDZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H230N48O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3173.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the TAT-14-3-3ε peptide interact with its target and what are the downstream effects?
A: The TAT-14-3-3ε peptide is a fusion protein consisting of the protein transduction domain (PTD) of the HIV TAT protein linked to the 14-3-3ε protein. The TAT portion facilitates the peptide's ability to cross the blood-brain barrier [, ]. While the exact mechanisms of action for 14-3-3ε are complex and not fully understood, it's known to interact with a wide range of intracellular proteins involved in cell signaling and survival pathways. For example, in the context of cerebral ischemia, TAT-14-3-3ε has been shown to reduce neuronal apoptosis and inhibit autophagic activation, ultimately contributing to neuroprotection [].
Q2: What is known about the material compatibility and stability of the TAT-14-3-3ε peptide?
A2: Research on TAT-14-3-3ε has primarily focused on its biological activity and therapeutic potential. Therefore, specific details regarding its material compatibility and stability under various conditions are limited in the provided research. Further investigation is needed to comprehensively assess its performance and potential applications in different material contexts.
Q3: Does TAT-14-3-3ε exhibit any catalytic properties?
A3: The TAT-14-3-3ε peptide is not known to possess catalytic properties. Its mechanism of action primarily involves protein-protein interactions, influencing the activity and localization of its binding partners rather than directly catalyzing chemical reactions.
Q4: What is the structure-activity relationship (SAR) of the TAT-14-3-3ε peptide? How do modifications to its structure impact its activity?
A: The presence of both the TAT domain and the 14-3-3ε protein is crucial for the observed biological effects of the fusion peptide. The TAT domain enables efficient delivery across the blood-brain barrier [, ], while the 14-3-3ε protein mediates the interaction with downstream targets involved in neuroprotection []. Modifications to either component could significantly impact its ability to cross the blood-brain barrier, interact with its targets, and exert its therapeutic effects.
Q5: Are there any known concerns regarding the immunogenicity of the TAT-14-3-3ε peptide?
A5: While the provided research doesn't specifically address the immunogenicity of TAT-14-3-3ε, the use of peptides derived from viral proteins like TAT warrants careful consideration of potential immune responses. Further research is needed to determine the peptide's immunogenic potential and explore strategies to mitigate any potential adverse effects related to immune reactions.
Q6: What are the known in vitro and in vivo efficacies of the TAT-14-3-3ε peptide?
A: In vitro studies have demonstrated that the TAT domain effectively delivers proteins into cells, including neuronal cells [, ]. In vivo studies using a rat model of focal ischemia/reperfusion injury showed that intravenous administration of TAT-14-3-3ε significantly reduced cerebral infarction volume, improved neurological scores, and increased the number of surviving neurons []. These findings suggest a protective effect against brain ischemic injury.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
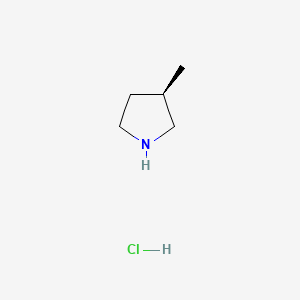
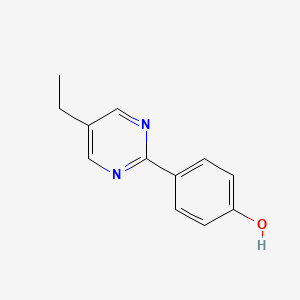

![3H-Pyrazol-3-one,2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,4-dihydro-](/img/structure/B561517.png)
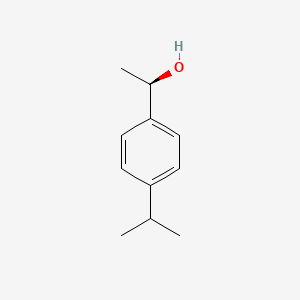

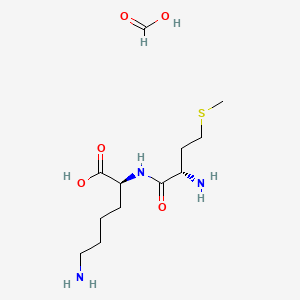
![6,9-diazatricyclo[7.3.0.02,6]dodecan-7-one](/img/structure/B561523.png)
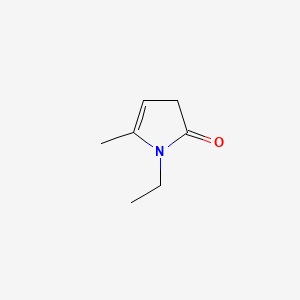
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)

![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
